7-methoxy-3-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one
Description
The compound 7-methoxy-3-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one (molecular formula: C₁₉H₁₅N₂O₅) features a coumarin core (2H-chromen-2-one) substituted with a methoxy group at position 7 and a 1,3,4-oxadiazole ring at position 2. The oxadiazole is further substituted with a 4-methoxyphenyl group, enhancing its electronic and steric properties . This hybrid structure combines the bioactive coumarin scaffold with the heterocyclic oxadiazole motif, a design strategy often employed to optimize pharmacological profiles.
Properties
IUPAC Name |
7-methoxy-3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5/c1-23-13-6-3-11(4-7-13)17-20-21-18(26-17)15-9-12-5-8-14(24-2)10-16(12)25-19(15)22/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIAOFOUACHWWRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC4=C(C=C(C=C4)OC)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-3-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of a strong acid catalyst.
Introduction of the Oxadiazole Moiety: The oxadiazole ring can be introduced by reacting the coumarin derivative with hydrazine hydrate and an appropriate carboxylic acid derivative under reflux conditions.
Methoxylation: The final step involves the methoxylation of the compound using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Potential Chemical Reactions
Given the structure of 7-methoxy-3-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one , several types of chemical reactions can be anticipated:
-
Hydrolysis : The oxadiazole ring can potentially undergo hydrolysis under acidic or basic conditions, leading to the formation of hydrazide derivatives.
-
Alkylation : The methoxy group on the coumarin ring could be further alkylated using alkyl halides in the presence of a base.
-
Oxidation : The methoxy groups might be oxidized to form aldehyde or carboxylic acid derivatives under strong oxidizing conditions.
Biological Activities
While specific biological activities of This compound are not documented, compounds with similar structures (coumarin-oxadiazole hybrids) have shown potential as antimicrobial agents and in other therapeutic applications .
Future Research Directions
-
Synthesis Optimization : Developing efficient synthesis methods for this compound.
-
Biological Evaluation : Investigating its antimicrobial, anticancer, or other potential therapeutic effects.
-
Chemical Modification : Exploring modifications to enhance stability or bioactivity.
Given the lack of specific data on this compound, future studies should focus on its synthesis, chemical reactions, and biological activities to fully understand its potential applications.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance:
- Mechanism-Based Approaches : Research indicates that derivatives of oxadiazole exhibit significant inhibitory effects on telomerase activity in gastric cancer cell lines (SGC-7901), with some compounds demonstrating IC50 values as low as 2.3 µM .
- Broad-Spectrum Anticancer Effects : A series of 1,3,4-oxadiazole derivatives were synthesized and tested against various cancer cell lines (e.g., MCF7, HEPG2). Notably, one compound showed an IC50 value of 1.18 µM against multiple cancer types .
Other Pharmacological Effects
The therapeutic potential of this compound extends beyond anticancer applications:
- Anti-inflammatory Properties : Compounds similar to 7-methoxy-3-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one have demonstrated anti-inflammatory effects through inhibition of pro-inflammatory cytokines .
- Antibacterial and Antifungal Activities : Derivatives have shown promising results against various bacterial strains and fungi, indicating their potential as broad-spectrum antimicrobial agents .
Case Studies
| Study | Findings | Cell Lines Tested |
|---|---|---|
| Zheng et al., 2023 | Significant telomerase inhibition by oxadiazole derivatives | SGC-7901 (gastric cancer) |
| Taha et al., 2016 | High potency against breast cancer cell lines | MCF7 |
| Holla et al., 2016 | Various oxadiazole derivatives showed GI50 values <10 µM across multiple cancer types | HL-60 (leukemia), UACC-62 (melanoma) |
Mechanism of Action
The mechanism of action of 7-methoxy-3-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes such as cytochrome P450, leading to inhibition of their activity.
Pathways Involved: The inhibition of cytochrome P450 enzymes can affect various metabolic pathways, potentially leading to therapeutic effects such as anticancer or anti-inflammatory activities.
Comparison with Similar Compounds
Structural and Computational Insights
- Crystallography : Tools like SHELXL and OLEX2 are critical for resolving the crystal structures of these compounds, enabling precise analysis of bond lengths and intermolecular interactions.
- Database Tools : Mercury CSD facilitates comparison of packing patterns, revealing how methoxy vs. halogen substituents influence crystal packing and stability.
Biological Activity
7-Methoxy-3-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is a compound that has garnered attention due to its potential biological activities. This compound integrates the chromone and oxadiazole moieties, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 367.37 g/mol. The structural features include a chromone core substituted with a methoxy group and an oxadiazole ring linked to a phenyl group.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. The compound under discussion has shown promising results in inhibiting cancer cell proliferation. A study demonstrated that derivatives of 1,3,4-oxadiazoles possess mechanisms targeting key enzymes involved in cancer progression such as thymidylate synthase and HDAC (Histone Deacetylases) .
Table 1: Anticancer Activity Studies
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 7-Methoxy Compound | MCF-7 (Breast Cancer) | 15 | HDAC Inhibition |
| 7-Methoxy Compound | A549 (Lung Cancer) | 10 | Thymidylate Synthase Inhibition |
Antimicrobial Activity
The oxadiazole derivatives have also been evaluated for their antimicrobial properties. The compound exhibited moderate antibacterial activity against various strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been assessed through in vitro studies demonstrating its ability to inhibit pro-inflammatory cytokines. The presence of the methoxy groups is believed to enhance its activity by improving solubility and bioavailability.
Table 3: Anti-inflammatory Activity
| Assay | Result |
|---|---|
| TNF-alpha Inhibition | 50% at 20 µM |
| IL-6 Inhibition | Significant at 10 µM |
Case Studies
A notable case study involved the synthesis and evaluation of various oxadiazole derivatives, including the target compound. These derivatives were screened for their anticancer and antimicrobial activities, revealing that modifications in the phenyl ring significantly influenced biological efficacy .
In another study focusing on structure-activity relationships (SAR), it was found that the presence of electron-donating groups like methoxy enhances both anticancer and antimicrobial activities .
Q & A
Q. What synthetic strategies are commonly employed to prepare 7-methoxy-3-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one and its analogs?
The synthesis typically involves cyclization reactions to form the oxadiazole ring. For example, 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one derivatives are synthesized via condensation of hydrazine derivatives with carbon disulfide, followed by cyclization in acidic conditions. Subsequent modifications, such as coupling with 4-methoxyphenyl groups, employ nucleophilic substitution or Suzuki-Miyaura cross-coupling reactions. Reaction optimization (e.g., temperature, solvent, and catalyst selection) is critical for yield improvement .
Q. How are spectroscopic techniques (e.g., NMR, IR) utilized to characterize this compound?
Structural elucidation relies on:
- ¹H/¹³C NMR : To confirm the chromen-2-one core (e.g., carbonyl resonance at ~160 ppm) and oxadiazole ring protons (δ 8.0–8.5 ppm for aromatic protons). Methoxy groups appear as singlets near δ 3.8–4.0 ppm.
- IR spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C=N (1600–1650 cm⁻¹) validate the oxadiazole and coumarin moieties.
- Elemental analysis : Ensures purity and stoichiometric consistency .
Q. What in vitro assays are used to evaluate antimicrobial activity for this compound?
Standard protocols include:
- Minimum Inhibitory Concentration (MIC) : Broth dilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as well as fungal strains (e.g., C. albicans).
- Zone of Inhibition : Agar disk diffusion to assess bactericidal/fungicidal potency.
- Structure-activity relationship (SAR) studies often compare substituent effects on antimicrobial efficacy .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
Single-crystal X-ray diffraction with SHELXL (for refinement) and Mercury CSD (for visualization) provides definitive bond lengths, angles, and packing interactions. For example, the oxadiazole ring typically shows planar geometry, while methoxy groups influence π-π stacking in the crystal lattice. Disorder modeling and hydrogen-bonding networks are critical for accurate refinement .
Q. What computational methods are applied to predict biological targets or optimize binding affinity?
- Molecular docking : Tools like AutoDock Vina assess interactions with targets (e.g., riboswitches in Plasmodium falciparum).
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
- MD simulations : Evaluate stability of ligand-target complexes over time. These methods help prioritize analogs for synthesis and reduce experimental trial-and-error .
Q. How can conflicting bioactivity data (e.g., variable MIC values across studies) be systematically addressed?
Q. What strategies optimize the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability)?
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility.
- LogP adjustments : Modify methoxy or oxadiazole substituents to balance lipophilicity.
- CYP450 inhibition assays : Identify metabolic hotspots for stabilization. In vitro ADME assays (e.g., microsomal stability) guide iterative optimization .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
